molecular formula C15H14N4O2S B11644398 N'-(1-(Furan-2-yl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 303094-74-8

N'-(1-(Furan-2-yl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11644398
CAS No.: 303094-74-8
M. Wt: 314.4 g/mol
InChI Key: YCYMEVMBIOIRHO-MHWRWJLKSA-N
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Description

N'-(1-(Furan-2-yl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a synthetically designed carbohydrazide derivative that has emerged as a potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). Research demonstrates that this compound exhibits significant anti-proliferative activity against leukemic cell lines, particularly those expressing the oncogenic FLT3-ITD mutation, which is associated with poor prognosis. Its mechanism of action involves directly binding to the ATP-binding pocket of FLT3 , thereby inhibiting its auto-phosphorylation and subsequent activation of downstream pro-survival signaling pathways such as STAT5, MAPK/ERK, and PI3K/Akt. This targeted inhibition leads to cell cycle arrest and the induction of apoptosis in malignant cells. Beyond its primary activity against FLT3, this multi-kinase inhibitor also shows promising activity against other kinases including CDK2 and VEGFR2, suggesting potential research applications in studying angiogenesis and cell cycle dysregulation in other cancer contexts. Its unique molecular scaffold, incorporating furan, methylthiophene, and pyrazole motifs, serves as a valuable chemical probe for elucidating the mechanisms of oncogenic kinase signaling and for the preclinical investigation of novel targeted therapeutic strategies for FLT3-mutant leukemias and other malignancies.

Properties

CAS No.

303094-74-8

Molecular Formula

C15H14N4O2S

Molecular Weight

314.4 g/mol

IUPAC Name

N-[(E)-1-(furan-2-yl)ethylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H14N4O2S/c1-9-5-6-14(22-9)11-8-12(18-17-11)15(20)19-16-10(2)13-4-3-7-21-13/h3-8H,1-2H3,(H,17,18)(H,19,20)/b16-10+

InChI Key

YCYMEVMBIOIRHO-MHWRWJLKSA-N

Isomeric SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C(\C)/C3=CC=CO3

Canonical SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=C(C)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Pyrazole Ring Synthesis

The pyrazole nucleus is typically synthesized from methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate (1 ), which undergoes cyclocondensation with hydrazine hydrate in acetic acid under reflux. This yields methyl 5-(benzofuran-2-yl)-1H-pyrazole-3-carboxylate (4 ) with 85–90% efficiency. Modifications at the N1-position (e.g., phenyl or carbamoyl groups) are achieved by substituting hydrazine with semicarbazide or phenylhydrazine, though these alter subsequent reactivity.

Hydrazide Formation

The carboxylate ester (4 ) is treated with excess hydrazine hydrate in ethanol under reflux for 8–12 hours, yielding 5-(benzofuran-2-yl)-1H-pyrazole-3-carbohydrazide (6 ) with 88% yield. This step is critical for introducing the nucleophilic hydrazide group, which facilitates Schiff base formation.

Schiff Base Condensation

The final step involves condensing 6 with 1-(furan-2-yl)ethan-1-one in ethanol using glacial acetic acid as a catalyst. The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the ketone’s carbonyl carbon, forming the ethylidene linkage. Ultrasonic irradiation at 40–50°C reduces reaction time from 6 hours to 45 minutes while maintaining 82–85% yield.

Optimization of Reaction Conditions

Catalytic Enhancements

The use of acetic acid (0.3–0.5 mL per 1 mmol substrate) accelerates Schiff base formation by protonating the carbonyl oxygen, increasing electrophilicity. Alternative catalysts like p-toluenesulfonic acid (PTSA) or molecular sieves have shown marginal improvements (5–7% yield increase) but complicate purification.

Solvent and Temperature Effects

  • Ethanol : Preferred for solubility and eco-friendliness, though prolonged reflux causes ester side reactions (5–8% yield loss).

  • Methanol : Lowers reaction temperature (60°C) but necessitates longer durations (8–10 hours).

  • Ultrasonic-assisted synthesis : Reduces time by 70% and energy consumption by 40% compared to thermal methods.

Characterization and Analytical Validation

Post-synthesis characterization ensures structural fidelity and purity:

Spectroscopic Analysis

  • IR Spectroscopy : Key peaks include ν(N–H) at 3175–3310 cm⁻¹ (hydrazide), ν(C=O) at 1680–1705 cm⁻¹ (amide), and ν(C=N) at 1590–1620 cm⁻¹ (Schiff base).

  • ¹H NMR : Distinct signals include:

    • Pyrazole-H: δ 6.50–6.70 ppm (singlet).

    • Furan/Thiophene protons: δ 6.90–7.40 ppm (multiplet).

    • Hydrazide NH₂: δ 8.10–8.30 ppm (broad).

Chromatographic Purity Assessment

Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:2) confirms reaction completion (Rf = 0.61–0.66). High-performance liquid chromatography (HPLC) using C18 columns and acetonitrile/water (70:30) ensures ≥98% purity.

Challenges and Mitigation Strategies

Byproduct Formation

  • Diacetylhydrazine : Forms via over-condensation; minimized by stoichiometric ketone control (1:1 molar ratio).

  • Oxidation products : Thiophene sulfoxides emerge in aerobic conditions; inert atmosphere (N₂/Ar) reduces incidence by 90%.

Scalability Issues

Pilot-scale trials (500 g batches) revealed:

  • Solvent recovery : Ethanol distillation post-reaction achieves 75–80% recovery, reducing costs by 30%.

  • Crystallization optimization : Slow cooling (0.5°C/min) in ethanol yields larger crystals, improving filtration efficiency .

Chemical Reactions Analysis

Types of Reactions

N’-(1-(Furan-2-yl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrazole ring can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives or alkylated products.

Scientific Research Applications

N’-(1-(Furan-2-yl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of N’-(1-(Furan-2-yl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrazole Carbohydrazides

Thiophene vs. Furan Substituents
  • N′-[(E)-2-Furylmethylene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide (CAS: Not provided): Replaces thiophene with a 5-methylfuran group, reducing electron richness but improving solubility due to oxygen’s polarity .
Ethylidene vs. Methylene Bridges
  • Target Compound : The ethylidene group may enhance lipophilicity compared to methylene analogs.
Aromatic vs. Bulky Substituents
  • N′-{(E)-[4-(Diethylamino)phenyl]methylene}-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide (CAS: 1285603-45-3): Incorporates a diethylamino-phenyl group, increasing solubility via tertiary amine and enabling pH-dependent protonation .

Physicochemical Properties

Compound Substituents (Position 3) Bridge Type Melting Point (°C) Notable Properties
Target Compound 5-Methylthiophen-2-yl Ethylidene Not reported High electron density (S)
3-(5-Chlorothiophen-2-yl) Analog 5-Chlorothiophen-2-yl Ethylidene Not reported Electronegative (Cl)
N′-[(E)-2-Furylmethylene] Analog 5-Methylfuran-2-yl Methylene Not reported Polar (O), improved solubility
N'-(2-Oxofuran) Analogs Aryl-oxofuran Oxofuran 110–126 High analgesic activity

Structural and Spectroscopic Analysis

  • IR/NMR Trends :

    • All analogs show NH (~3200 cm⁻¹) and C=N (~1600 cm⁻¹) stretches in IR.
    • In the target compound, ¹H NMR would display furyl protons (δ 6.2–7.4 ppm) and thiophene methyl (δ 2.5 ppm), consistent with .
  • Crystallography :

    • SHELXL refinement () confirmed planar pyrazole cores in related structures, with ethylidene bridges introducing slight torsional strain .

Biological Activity

N'-(1-(Furan-2-yl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a furan ring, a thiophene ring, and a pyrazole moiety. Its molecular formula is C13H12N4O2SC_{13}H_{12}N_4O_2S, with a molecular weight of approximately 284.33 g/mol. The unique arrangement of these functional groups contributes to its reactivity and biological activity.

Target Enzymes : Research indicates that this compound primarily interacts with various enzymes, including:

  • Urease
  • Acetylcholinesterase (AChE)
  • Butyrylcholinesterase (BChE)

Mode of Action : The compound exhibits inhibitory effects on these enzymes, which can significantly impact several biochemical pathways. For example, urease inhibition affects the urea cycle, while AChE and BChE inhibition can disrupt cholinergic neurotransmission.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus50 µg/mL
Escherichia coli40 µg/mL
Bacillus cereus30 µg/mL

These results indicate that the compound exhibits a broad spectrum of activity, outperforming traditional antibiotics against certain strains.

Anticancer Activity

In vitro studies have shown that this compound possesses significant anticancer properties against various cancer cell lines. The following table summarizes the findings:

Cell LineIC50 (µM)Mechanism of ActionReference
HepG2 (liver cancer)15.5Induces apoptosis via caspase activation
MCF-7 (breast cancer)12.3Inhibits cell proliferation
A549 (lung cancer)18.7Disrupts cell cycle

The anticancer effects are attributed to the compound's ability to induce apoptosis and inhibit proliferation through mechanisms such as cell cycle arrest.

Anti-inflammatory Activity

Recent studies have also highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide in various models, indicating its possible use in treating inflammatory conditions.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study comparing this compound with standard antibiotics found it effective against resistant strains of bacteria, suggesting its potential as an alternative therapeutic agent.
  • Cancer Cell Line Studies : Research involving multiple cancer cell lines demonstrated that the compound could significantly reduce cell viability and induce apoptosis, supporting its development as an anticancer agent.
  • Inflammation Models : In animal models of inflammation, the compound showed a marked reduction in inflammatory markers, indicating its therapeutic potential in inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for N'-(1-(Furan-2-yl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide?

The compound is synthesized via a multi-step condensation reaction. A typical protocol involves reacting 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide with 1-(furan-2-yl)ethylidene derivatives under reflux in ethanol or methanol, using acid catalysts (e.g., acetic acid) to promote hydrazone formation. Reaction progress is monitored via TLC, and purification is achieved through recrystallization or column chromatography .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for confirming the hydrazone linkage and substituent positions. Infrared (IR) spectroscopy identifies carbonyl (C=O) and N-H stretches. Mass spectrometry (MS) validates the molecular ion peak (m/z ≈ 300.34) and fragmentation pattern. Elemental analysis ensures stoichiometric purity .

Q. What structural features contribute to its potential biological activity?

The pyrazole core, thiophene, and furan moieties enhance π-π stacking and hydrogen-bonding interactions with biological targets. The carbohydrazide group may act as a hydrogen bond donor/acceptor, while the ethylidene linker increases conformational flexibility, aiding target binding .

Q. How can researchers assess its solubility and stability for in vitro studies?

Solubility is tested in polar (DMSO, ethanol) and non-polar solvents (dichloromethane) via saturation shake-flask methods. Stability is evaluated under varying pH (2–12), temperatures (4–40°C), and light exposure using HPLC to monitor degradation over 48–72 hours .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Yield optimization involves screening catalysts (e.g., p-toluenesulfonic acid vs. Lewis acids), solvent polarity (DMF vs. ethanol), and reaction time (12–24 hr). Microwave-assisted synthesis reduces time (1–2 hr) and improves regioselectivity. Computational tools like DFT predict optimal reaction pathways .

Q. What experimental designs are recommended for evaluating its antimicrobial activity?

Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with ciprofloxacin as a control. For antifungal activity, employ disc diffusion against C. albicans. Include cytotoxicity assays (e.g., MTT on HEK-293 cells) to assess selectivity .

Q. How can data contradictions in biological activity across studies be resolved?

Discrepancies often arise from substituent variations (e.g., methylthiophene vs. chlorothiophene) or assay conditions. Perform head-to-head comparisons using standardized protocols (CLSI guidelines) and use SAR studies to isolate structural determinants of activity .

Q. What computational methods predict its binding affinity to therapeutic targets?

Molecular docking (AutoDock Vina) against enzymes like COX-2 or EGFR identifies binding poses. MD simulations (GROMACS) assess stability over 100 ns. Pharmacophore modeling highlights essential functional groups for activity .

Q. How does the compound’s stability in biological matrices impact pharmacokinetic studies?

Conduct LC-MS/MS stability tests in plasma (37°C, 24 hr) to quantify degradation metabolites. Microsomal incubation (human liver microsomes) identifies CYP450-mediated oxidation. Adjust formulations (e.g., PEGylation) to enhance half-life .

Q. What strategies validate structure-activity relationships (SAR) for derivatives?

Synthesize analogs with systematic substitutions (e.g., replacing methylthiophene with chlorothiophene). Test bioactivity in parallel and use multivariate analysis (PCA) to correlate structural features (Hammett constants, logP) with efficacy .

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